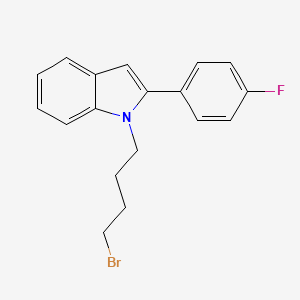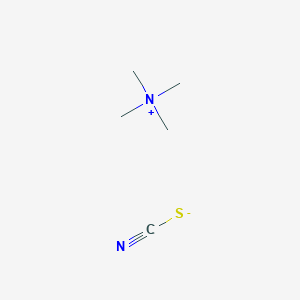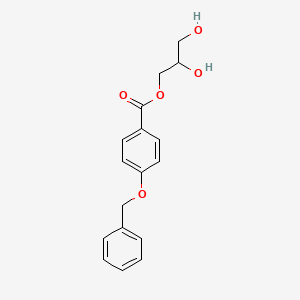
2,3-Dihydroxypropyl 4-(benzyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl 4-(benzyloxy)benzoate is an organic compound with the molecular formula C16H18O5 It is a derivative of benzoic acid and is characterized by the presence of a benzyloxy group attached to the benzene ring and a dihydroxypropyl group attached to the carboxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 4-(benzyloxy)benzoate typically involves the esterification of 4-(benzyloxy)benzoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve additional steps such as distillation and solvent extraction to ensure the removal of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxypropyl 4-(benzyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 2,3-dihydroxypropyl 4-(benzyloxy)benzoic acid.
Reduction: Formation of 2,3-dihydroxypropyl 4-hydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropyl 4-(benzyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxypropyl 4-(benzyloxy)benzoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The dihydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroxypropyl benzoate: Lacks the benzyloxy group, making it less hydrophobic.
4-(Benzyloxy)benzoic acid: Lacks the dihydroxypropyl group, reducing its ability to form hydrogen bonds.
2,3-Dihydroxypropyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Uniqueness
2,3-Dihydroxypropyl 4-(benzyloxy)benzoate is unique due to the presence of both the benzyloxy and dihydroxypropyl groups. This combination allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
922509-47-5 |
|---|---|
Molekularformel |
C17H18O5 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl 4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H18O5/c18-10-15(19)12-22-17(20)14-6-8-16(9-7-14)21-11-13-4-2-1-3-5-13/h1-9,15,18-19H,10-12H2 |
InChI-Schlüssel |
MIBSDSHCGCXTBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
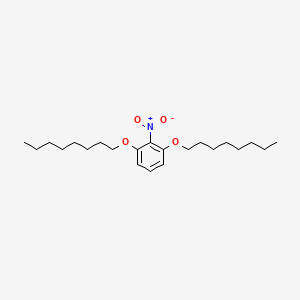
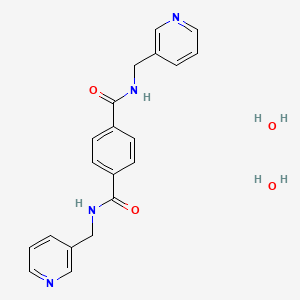


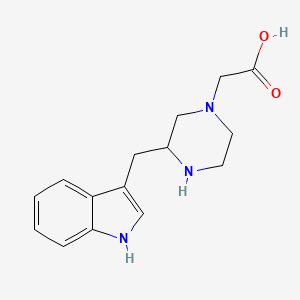
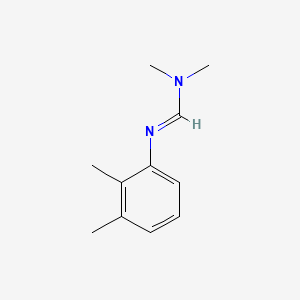
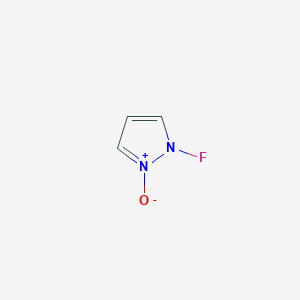

![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
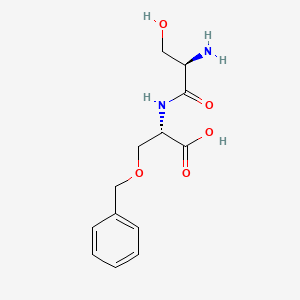
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
